2-(3-Bromophenoxy)tetrahydro-2H-pyran
Overview
Description
2-(3-Bromophenoxy)tetrahydro-2H-pyran is a chemical compound that is part of the tetrahydropyran family, characterized by a pyran ring with a bromophenoxy substituent. This compound is of interest due to its potential applications in various chemical transformations and its relevance in synthetic organic chemistry.
Synthesis Analysis
The synthesis of related tetrahydropyran compounds has been explored in several studies. For instance, the synthesis of 2H-pyran-2-ones and chiral dihydropyranones from 3-bromoenals and 1,3-dicarbonyl compounds has been achieved through oxidative N-heterocyclic carbene catalysis, demonstrating the versatility of bromoenals in constructing pyran rings . Another study reports the synthesis of a tetrahydro-2H-pyran derivative from 4-bromo-2-(bromomethyl)-1-chlorobenzene, highlighting a multi-step process that avoids the formation of undesired ortho-products . These studies provide insights into the methodologies that could potentially be applied to synthesize 2-(3-Bromophenoxy)tetrahydro-2H-pyran.
Molecular Structure Analysis
The molecular structure of tetrahydropyran derivatives has been characterized using various spectroscopic methods. For example, a Schiff base derivative of tetrahydro-2H-pyran was characterized using NMR and FTIR spectroscopy, supported by theoretical quantum-mechanical calculations . Such techniques are essential for confirming the molecular structure of synthesized compounds, including those with a 2-(3-Bromophenoxy)tetrahydro-2H-pyran framework.
Chemical Reactions Analysis
Tetrahydropyran compounds can participate in various chemical reactions. The Ni(0)-catalyzed substitution of enol triflate derivatives of tetrahydropyran-2-ones with LiBr to yield 6-bromo-3,4-dihydro-2H-pyrans, followed by halogen-metal exchange reactions, exemplifies the reactivity of such compounds . Additionally, the gas-phase pyrolysis of tetrahydropyranyl phenoxy ethers has been studied, revealing insights into the kinetics and mechanisms of these reactions, which could be relevant to the behavior of 2-(3-Bromophenoxy)tetrahydro-2H-pyran under similar conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(3-Bromophenoxy)tetrahydro-2H-pyran are not detailed in the provided papers, the studies on related compounds offer a foundation for understanding its potential properties. The reactivity, stability, and spectroscopic characteristics of tetrahydropyran derivatives are influenced by their molecular structure and substituents, which can be studied using experimental and theoretical methods . These properties are crucial for the compound's applications in synthesis and its behavior in various chemical environments.
Scientific Research Applications
Kinetics and Mechanism of Pyrolysis
- Study Overview: The pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, including derivatives of 2-(3-Bromophenoxy)tetrahydro-2H-pyran, were analyzed. The process involves homogeneous, unimolecular gas-phase elimination at temperatures of 330-440°C and pressures of 25-89 Torr, leading to the production of dihydropyran (DHP) and substituted phenol. These reactions are first-order and exhibit rate constants influenced by the substituents on the phenoxy ring (Álvarez-Aular et al., 2018).
Synthesis of Furan Derivatives
- Study Overview: The conversion of bromacetyl-pyran-2-one derivatives, a category that includes 2-(3-Bromophenoxy)tetrahydro-2H-pyran, with amines leads to a variety of reactions. For instance, using phenylethylamine in acetone results in a rearrangement-reaction to a furan-2-one. These furan derivatives are significant in natural products and butenolides (Briel et al., 2009).
Application in Organic Synthesis
- Study Overview: 2-(3-Bromophenoxy)tetrahydro-2H-pyran derivatives have been utilized in various organic synthesis processes. For instance, 5-(Trimethylstannyl)-2H-pyran-2-one and 3-(Trimethylstannyl)-2H-pyran-2-one, prepared from corresponding bromo-2H-pyran-2-ones, undergo palladium-catalyzed coupling reactions with enol triflates, leading to substituted 2H-pyran-2-ones. This method can be useful in synthesizing complex natural products like lucibufagins and bufadienolides (Liu & Meinwald, 1996).
Antimicrobial Properties
- Study Overview: Certain derivatives of pyrano[4,3-b]pyran and pyrano[3,2-c]chromene, which can be synthesized using 2-(3-Bromophenoxy)tetrahydro-2H-pyran derivatives, showed antimicrobial activity against various bacteria and fungi. These compounds were especially effective against Gram-positive bacteria like Bacillus subtilis and Clostridium tetani (Makawana et al., 2012).
Synthesis of Stereoselective Compounds
- Study Overview: The synthesis of specific stereoisomers of tetrahydro-2H-pyran-3,4,5-triol was achieved through a process that utilized 2-(3-Bromophenoxy)tetrahydro-2H-pyran derivatives. This method is significant for preparing compounds with specific stereochemistry, which is crucial in pharmaceutical and chemical industries (Liu et al., 2008).
Synthesis of High Specific Activity Tritium Labeled Compounds
- Study Overview: The synthesis of high specific activity tritium labeled compounds, using 2-(3-Bromophenoxy)tetrahydro-2H-pyran derivatives, was described. Such compounds are crucial in biochemical research, especially in understanding enzyme interactions and pathways (Durley et al., 1992).
properties
IUPAC Name |
2-(3-bromophenoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h3-5,8,11H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIPSMGGPVMCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407986 | |
Record name | 2-(3-Bromophenoxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)tetrahydro-2H-pyran | |
CAS RN |
57999-49-2 | |
Record name | 2-(3-Bromophenoxy)tetrahydro-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57999-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromophenoxy)tetrahydro-2H-pyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057999492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Bromophenoxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromophenoxy)tetrahydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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